N-[(2-Sulfanylethyl)carbamoyl]pentanamide
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Overview
Description
N-[(2-Sulfanylethyl)carbamoyl]pentanamide is an organic compound that belongs to the class of amides It features a pentanamide backbone with a sulfanylethylcarbamoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]pentanamide typically involves the reaction of pentanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted amides.
Scientific Research Applications
N-[(2-Sulfanylethyl)carbamoyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]pentanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- gamma-Glutamylcysteine
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]pentanamide is unique due to its specific structural features, such as the pentanamide backbone and the presence of both a thiol and an amide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64847-72-9 |
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Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-(2-sulfanylethylcarbamoyl)pentanamide |
InChI |
InChI=1S/C8H16N2O2S/c1-2-3-4-7(11)10-8(12)9-5-6-13/h13H,2-6H2,1H3,(H2,9,10,11,12) |
InChI Key |
VPQTYYYKUUTVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)NCCS |
Origin of Product |
United States |
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